Computed Lipophilicity (XLogP3) Divergence from the α,β-Unsaturated Enone Analog
The saturated cyclopentane-1,3-dione scaffold of 4-hydroxy-5-methylcyclopentane-1,3-dione exhibits a computed XLogP3 of −0.4, indicating greater hydrophilicity compared to its α,β-unsaturated counterpart 4-hydroxy-5-methylcyclopent-2-en-1-one, which has a computed XLogP3 of 0.1 [1][2]. This ~0.5 log unit difference translates to an approximately threefold shift in octanol/water partitioning, directly influencing extraction efficiency and chromatographic retention times during purification [3].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = −0.4 |
| Comparator Or Baseline | 4-Hydroxy-5-methylcyclopent-2-en-1-one (CAS 61784-53-0): XLogP3 = 0.1 |
| Quantified Difference | ΔXLogP3 ≈ 0.5 log units (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 0.5-unit logP difference alters aqueous/organic extraction ratios by ~threefold, requiring distinct workup protocols that make the two compounds non-substitutable in a synthetic sequence.
- [1] PubChem CID 546991. Computed Properties: XLogP3-AA = -0.4. https://pubchem.ncbi.nlm.nih.gov/compound/57156-98-6 View Source
- [2] PubChem CID 12452341. Computed Properties for 4-Hydroxy-5-methylcyclopent-2-en-1-one: XLogP3-AA = 0.1. https://pubchem.ncbi.nlm.nih.gov/compound/61784-53-0 View Source
- [3] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chemical Reviews 1971, 71 (6), 525–616. https://doi.org/10.1021/cr60274a001 View Source
